molecular formula C11H7BrOS B1371821 4-(3-Bromothiophen-2-yl)benzaldehyde CAS No. 934570-51-1

4-(3-Bromothiophen-2-yl)benzaldehyde

Cat. No.: B1371821
CAS No.: 934570-51-1
M. Wt: 267.14 g/mol
InChI Key: BTYZFUJFFBNJTP-UHFFFAOYSA-N
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Description

4-(3-Bromothiophen-2-yl)benzaldehyde is an organic compound that belongs to the class of benzaldehydes. It is characterized by the presence of a bromine atom attached to a thiophene ring, which is further connected to a benzaldehyde moiety. The molecular formula of this compound is C11H7BrOS, and it has a molecular weight of 267.14 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Bromothiophen-2-yl)benzaldehyde typically involves the bromination of thiophene followed by a formylation reaction. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-(3-Bromothiophen-2-yl)benzaldehyde can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(3-Bromothiophen-2-yl)benzaldehyde has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: It is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It is explored for its potential as a drug candidate due to its unique structural features.

    Industry: It is used in the development of materials for optoelectronics and photovoltaics

Mechanism of Action

The mechanism of action of 4-(3-Bromothiophen-2-yl)benzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the aldehyde group play crucial roles in its reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-Bromothiophen-2-yl)benzaldehyde is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and methyl analogs. The bromine atom can participate in specific substitution reactions and influence the compound’s electronic properties .

Properties

IUPAC Name

4-(3-bromothiophen-2-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrOS/c12-10-5-6-14-11(10)9-3-1-8(7-13)2-4-9/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTYZFUJFFBNJTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)C2=C(C=CS2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90640454
Record name 4-(3-Bromothiophen-2-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90640454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

934570-51-1
Record name 4-(3-Bromothiophen-2-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90640454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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